Ethyl 3-chloro-4-iodo-5-methoxybenzoate
Description
Ethyl 3-chloro-4-iodo-5-methoxybenzoate is a polysubstituted benzoic acid ester featuring chlorine (Cl), iodine (I), and methoxy (OCH₃) groups at the 3-, 4-, and 5-positions of the benzene ring, respectively. This compound’s structural complexity arises from the combination of electron-withdrawing halogens (Cl, I) and an electron-donating methoxy group, which collectively influence its electronic, steric, and reactivity profiles.
Properties
Molecular Formula |
C10H10ClIO3 |
|---|---|
Molecular Weight |
340.54 g/mol |
IUPAC Name |
ethyl 3-chloro-4-iodo-5-methoxybenzoate |
InChI |
InChI=1S/C10H10ClIO3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
WLVFVZGXTSAUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects
The positions and types of substituents critically distinguish Ethyl 3-chloro-4-iodo-5-methoxybenzoate from related ethyl benzoates:
Ethyl 4-iodobenzoate (Entry 23, ) :
- Substituents: Single iodine at the 4-position.
- Key Differences: Lacking the 3-Cl and 5-OCH₃ groups, this simpler derivative exhibits reduced steric hindrance and electronic modulation. Its reactivity is dominated by the iodine atom, which may participate in halogen-bonding or coupling reactions.
- Ethyl 4-ethoxy-3-iodobenzoate (Entry 12, ) : Substituents: Iodine at 3-position, ethoxy (OEt) at 4-position. Key Differences: The ethoxy group at the 4-position introduces stronger electron-donating effects compared to iodine.
Ethyl 3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoate () :
- Substituents: 3-Cl, 4-(4-chlorobenzyloxy), 5-OEt.
- Key Differences: The bulky 4-(4-chlorobenzyloxy) group increases steric hindrance, likely reducing solubility in polar solvents. The 5-ethoxy group (vs. methoxy in the target compound) may slightly enhance lipophilicity.
Physical and Chemical Properties
While explicit data (e.g., melting points, solubility) for this compound are absent in the evidence, inferences can be made:
- Molecular Weight : Estimated to be higher than simpler analogs (e.g., Ethyl 4-iodobenzoate, MW ≈ 276.05 g/mol) due to additional Cl and OCH₃ groups.
- Solubility: Likely low in water due to the nonpolar iodine and ethyl ester groups. Comparatively, Ethyl 4-ethoxy-3-iodobenzoate (Entry 12) may exhibit marginally better solubility in organic solvents due to its ethoxy group.
Data Tables
Research Findings
- Halogen Reactivity : Iodine in the 4-position (target compound) is more reactive in coupling reactions than chlorine (e.g., Entry 3, ) , but steric effects from adjacent substituents may slow kinetics.
- This contrasts with electron-withdrawing groups (e.g., -CN in Entry 5, ) , which would deactivate the ring.
- Synthetic Utility : The target compound’s iodine atom could enable sequential functionalization, as seen in analogous iodobenzoates used in drug discovery .
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